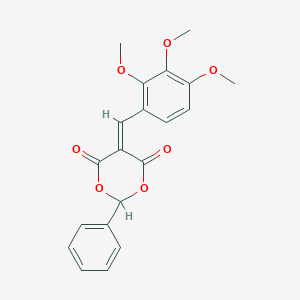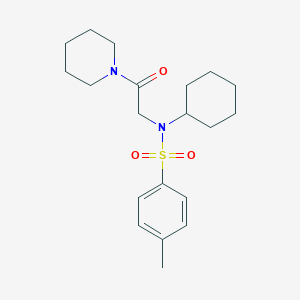![molecular formula C24H26N2O5S B298747 N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B298747.png)
N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide, also known as DASA-58, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DASA-58 belongs to the class of anilinoacetamides and has been shown to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide acts as an inhibitor of the PKD pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide specifically targets the catalytic domain of PKD and inhibits its activity, leading to downstream effects such as inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide has been shown to exhibit various biochemical and physiological effects such as inhibition of cancer cell growth, enhancement of neural stem cell differentiation, and improvement of cardiac function. In cancer cells, N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide inhibits the PKD pathway, leading to inhibition of cell proliferation and induction of apoptosis. In neural stem cells, N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide enhances the differentiation of neural stem cells into neurons. In animal models of ischemia-reperfusion injury, N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide improves cardiac function and reduces myocardial injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide in lab experiments is its specificity towards the PKD pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. Additionally, N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide has been shown to exhibit low toxicity in animal models. However, one limitation of using N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide. One potential direction is the development of more potent and selective inhibitors of the PKD pathway based on the structure of N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide. Another direction is the investigation of the effects of N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide on other cellular processes beyond the PKD pathway. Additionally, the potential therapeutic applications of N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide in various diseases such as cancer and cardiovascular disease warrant further investigation.
Synthesemethoden
The synthesis of N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide involves the reaction of 2,5-dimethylphenylsulfonyl chloride with N-(3,4-dimethoxyphenyl)-2-aminobenzamide in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide. The yield of the synthesis is typically around 50% and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide has shown potential applications in various scientific research fields such as cancer research, neuroscience, and cardiovascular research. In cancer research, N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the protein kinase D (PKD) pathway. In neuroscience, N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide has been shown to enhance the differentiation of neural stem cells into neurons. In cardiovascular research, N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide has been shown to improve cardiac function and reduce myocardial injury in animal models of ischemia-reperfusion injury.
Eigenschaften
Produktname |
N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide |
|---|---|
Molekularformel |
C24H26N2O5S |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H26N2O5S/c1-17-10-11-18(2)21(14-17)26(32(28,29)20-8-6-5-7-9-20)16-24(27)25-19-12-13-22(30-3)23(15-19)31-4/h5-15H,16H2,1-4H3,(H,25,27) |
InChI-Schlüssel |
HGAWUZAQNIJHCK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B298664.png)

![8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B298668.png)
![7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B298672.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298674.png)
![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298675.png)
amino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B298677.png)
![N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B298678.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B298680.png)

![methyl 4-{[5-({[(3-chloroanilino)(oxo)acetyl]amino}methyl)-2-furyl]methylene}-1-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298682.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298683.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole](/img/structure/B298685.png)
![Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione](/img/structure/B298688.png)